molecular formula C9H7F2N3 B13195796 1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine

1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B13195796
M. Wt: 195.17 g/mol
InChI Key: MUCZDDCRJMMZDF-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a 2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine can be synthesized through various methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative . Another method includes the use of 2,5-difluorophenylhydrazine and ethyl acetoacetate under acidic conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 1-(3,5-Difluorophenyl)-1H-pyrazol-3-amine
  • 1-(2,4-Difluorophenyl)-1H-pyrazol-3-amine
  • 1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazol-3-amine

Uniqueness: 1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development .

Properties

Molecular Formula

C9H7F2N3

Molecular Weight

195.17 g/mol

IUPAC Name

1-(2,5-difluorophenyl)pyrazol-3-amine

InChI

InChI=1S/C9H7F2N3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13-14/h1-5H,(H2,12,13)

InChI Key

MUCZDDCRJMMZDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N2C=CC(=N2)N)F

Origin of Product

United States

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